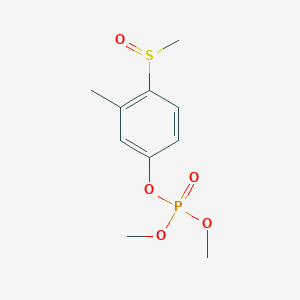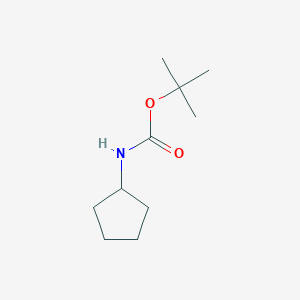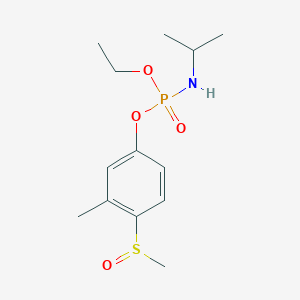
毒死蜱亚砜
描述
Fenamiphos sulfoxide is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide. Fenamiphos is widely used in agriculture to control nematodes and other pests. Fenamiphos sulfoxide is formed through the oxidation of fenamiphos and retains the toxic properties of the parent compound. It is known for its high toxicity to mammals and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
科学研究应用
Fenamiphos sulfoxide has several applications in scientific research:
Environmental Studies: It is used to study the environmental fate and degradation of organophosphorus pesticides.
Toxicology: Due to its high toxicity, fenamiphos sulfoxide is used in toxicological studies to understand its effects on mammals and other organisms.
Analytical Chemistry: Fenamiphos sulfoxide is used as a reference compound in the development of analytical methods for detecting organophosphorus pesticides in environmental and biological samples.
作用机制
Target of Action
Fenamiphos sulfoxide, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .
Mode of Action
Fenamiphos sulfoxide inhibits the action of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then interfere with the transmission of signals in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by fenamiphos sulfoxide is the cholinergic pathway. By inhibiting AChE, fenamiphos sulfoxide disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
Fenamiphos sulfoxide is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide . It is moderately soluble in water and has a low volatility .
Result of Action
The inhibition of AChE by fenamiphos sulfoxide leads to an overstimulation of the nervous system. This can result in a range of effects, from mild symptoms such as salivation and eye watering, to more severe effects such as muscle tremors, respiratory distress, and in extreme cases, death .
Action Environment
The action of fenamiphos sulfoxide can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it could potentially contaminate water bodies through runoff from treated sites . Additionally, its persistence in the environment can be influenced by factors such as soil type, temperature, and rainfall .
生化分析
Biochemical Properties
Fenamiphos Sulfoxide plays a significant role in biochemical reactions. It is a metabolite formed through the oxidation of Fenamiphos . The transformation process involves various enzymes and proteins, although specific biomolecules it interacts with are not fully identified .
Cellular Effects
It’s parent compound, Fenamiphos, is known to be highly toxic to mammals, acting as a cholinesterase inhibitor and a neurotoxicant . It’s plausible that Fenamiphos Sulfoxide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenamiphos, its parent compound, is known to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in the functioning of nerve cells .
Temporal Effects in Laboratory Settings
Fenamiphos and its degradation products, including Fenamiphos Sulfoxide, have been detected in environmental samples, suggesting that they may persist for some time .
Dosage Effects in Animal Models
Fenamiphos, its parent compound, is known to be extremely hazardous to mammals, with high acute toxicity .
Metabolic Pathways
Fenamiphos Sulfoxide is a part of the metabolic pathway of Fenamiphos. Fenamiphos is primarily oxidized to Fenamiphos Sulfoxide, which can then be further oxidized or hydrolyzed .
Transport and Distribution
Fenamiphos, its parent compound, is moderately soluble in water and has a low volatility, suggesting that it may be transported and distributed within biological systems .
准备方法
Synthetic Routes and Reaction Conditions: Fenamiphos sulfoxide is typically synthesized through the oxidation of fenamiphos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of fenamiphos sulfoxide involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher efficiency. The oxidizing agents are carefully chosen to minimize by-products and ensure the purity of the final product .
化学反应分析
Types of Reactions: Fenamiphos sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of fenamiphos sulfoxide leads to the formation of fenamiphos sulfone.
Hydrolysis: Fenamiphos sulfoxide can be hydrolyzed by soil bacteria, leading to the formation of fenamiphos sulfoxide phenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: The hydrolysis reaction is facilitated by soil bacteria such as Brevibacterium sp.
Major Products:
Fenamiphos sulfone: Formed through further oxidation.
Fenamiphos sulfoxide phenol: Formed through hydrolysis by soil bacteria.
相似化合物的比较
Fenamiphos: The parent compound, also an organophosphorus insecticide and nematicide.
Isofenphos: Another organophosphorus pesticide with similar applications.
Coumaphos: An organophosphorus insecticide used to control pests in livestock.
Fenamiphos sulfoxide stands out due to its specific use in nematode control and its significant environmental persistence, making it a compound of interest in both agricultural and environmental research.
属性
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMWGMGWJEGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037548 | |
| Record name | Fenamiphos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-43-7 | |
| Record name | Fenamiphos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenamiphos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenamiphos sulfoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENAMIPHOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenamiphos sulfoxide affect nematodes?
A1: Fenamiphos sulfoxide, along with its parent compound fenamiphos, acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. [] This disruption leads to paralysis and ultimately death of the nematodes. [] Interestingly, fenamiphos sulfoxide exhibits higher nematicidal activity than fenamiphos itself. [, ]
Q2: What is the molecular formula and weight of fenamiphos sulfoxide?
A2: The molecular formula of fenamiphos sulfoxide is C13H20NO3PS, and its molecular weight is 301.36 g/mol. While the provided research papers do not explicitly mention spectroscopic data, they utilize various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify fenamiphos sulfoxide in environmental samples. [, , ]
Q3: How does fenamiphos sulfoxide behave in soil, and what are the implications for water contamination?
A4: Fenamiphos sulfoxide generally exhibits lower sorption to soil particles compared to fenamiphos. [, , ] This lower sorption, coupled with its persistence, increases its potential for leaching through the soil profile and contaminating groundwater resources. [, , ] Land use practices like clearing natural vegetation for agriculture can further reduce soil organic carbon content, potentially exacerbating fenamiphos sulfoxide leaching. []
Q4: Does fenamiphos sulfoxide pose any risks to aquatic organisms?
A6: While specific toxicity data for fenamiphos sulfoxide is limited in the provided research, it is considered highly toxic to aquatic invertebrates. [] This toxicity, combined with its potential for leaching into water bodies, raises concerns about its impact on aquatic ecosystems. []
Q5: How is fenamiphos sulfoxide typically analyzed in environmental samples?
A7: Researchers frequently employ chromatographic techniques like GC-MS and HPLC for analyzing fenamiphos sulfoxide in soil and water samples. [, , ] These methods offer high sensitivity and selectivity, enabling the detection and quantification of trace amounts of this pesticide metabolite. [, ] Additionally, capillary electrophoresis (CE) has emerged as a valuable tool for simultaneous enantioselective determination of fenamiphos and its metabolites, including fenamiphos sulfoxide, in soil samples. []
Q6: Are there any strategies to mitigate the potential risks associated with fenamiphos sulfoxide?
A8: Research suggests incorporating coal into the soil might help retard the movement of fenamiphos and its metabolites, including fenamiphos sulfoxide. [] This approach could potentially minimize leaching and reduce groundwater contamination. Further research is necessary to evaluate the long-term efficacy and environmental implications of this mitigation strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




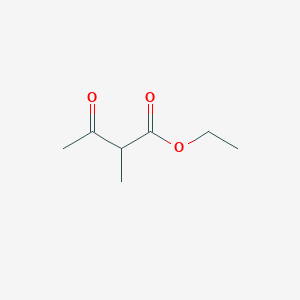

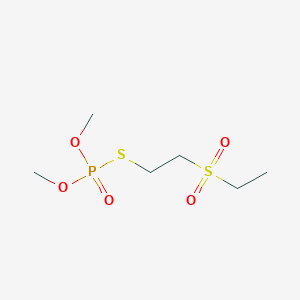
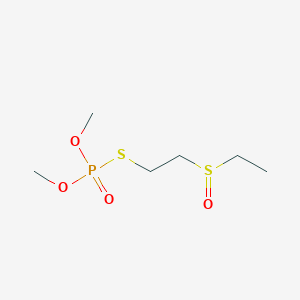

![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)


